1,5-Bis(4-trifluoromethylphenyl)-penta-1,4-diene-3-one
Overview
Description
1,5-Bis(4-trifluoromethylphenyl)-penta-1,4-diene-3-one is a chemical compound with the empirical formula C19H12F6O and a molecular weight of 370.29 g/mol . This compound is known for its unique structure, which includes two trifluoromethylphenyl groups attached to a penta-1,4-diene-3-one backbone. It is commonly used as a ligand in various chemical reactions, particularly in the field of catalysis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Bis(4-trifluoromethylphenyl)-penta-1,4-diene-3-one typically involves the reaction of 4-trifluoromethylbenzaldehyde with acetone in the presence of a base, such as sodium hydroxide, under reflux conditions . The reaction proceeds through a double aldol condensation, resulting in the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, it is likely that the synthesis follows similar routes as those used in laboratory settings, with optimizations for scale and efficiency. Industrial production may involve continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
1,5-Bis(4-trifluoromethylphenyl)-penta-1,4-diene-3-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like Grignard reagents (RMgX) and organolithium compounds (RLi) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
1,5-Bis(4-trifluoromethylphenyl)-penta-1,4-diene-3-one has several scientific research applications, including:
Chemistry: Used as a ligand in catalytic reactions, particularly in C-H activation and borylation of arenes.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 1,5-Bis(4-trifluoromethylphenyl)-penta-1,4-diene-3-one involves its role as a ligand in catalytic processes. The compound coordinates with metal centers, facilitating various chemical transformations. The trifluoromethyl groups enhance the compound’s electron-withdrawing properties, making it an effective ligand for oxidative addition and reductive elimination reactions .
Comparison with Similar Compounds
Similar Compounds
1,5-Diphenyl-1,4-pentadien-3-one: Similar structure but lacks the trifluoromethyl groups, resulting in different electronic properties.
trans,trans-Dibenzylideneacetone: Another related compound used as a ligand in catalysis, but with different substituents.
Uniqueness
1,5-Bis(4-trifluoromethylphenyl)-penta-1,4-diene-3-one is unique due to the presence of trifluoromethyl groups, which significantly alter its electronic properties and reactivity compared to similar compounds. This makes it particularly valuable in catalytic applications where electron-withdrawing ligands are required .
Properties
CAS No. |
103836-73-3 |
---|---|
Molecular Formula |
C19H12F6O |
Molecular Weight |
370.3 g/mol |
IUPAC Name |
1,5-bis[4-(trifluoromethyl)phenyl]penta-1,4-dien-3-one |
InChI |
InChI=1S/C19H12F6O/c20-18(21,22)15-7-1-13(2-8-15)5-11-17(26)12-6-14-3-9-16(10-4-14)19(23,24)25/h1-12H |
InChI Key |
OIUBVYQZMUKRRF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)C=CC2=CC=C(C=C2)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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